

Introduction: Beyond the Name – Establishing Molecular Identity

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Compound of Interest

Compound Name:	5-(3,4-Dimethoxyphenyl)picolinic acid
CAS No.:	87789-67-1
Cat. No.:	B1504768

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The compound **5-(3,4-Dimethoxyphenyl)picolinic acid** represents a confluence of two key pharmacophores: the picolinic acid scaffold, a derivative of pyridine, and the dimethoxyphenyl moiety, commonly found in numerous biologically active molecules.[1] Picolinic acid and its derivatives are well-regarded for their roles as ligands in metal ion complexation and have been explored for various biomedical applications.[2] The precise structural characterization of any novel derivative, such as the topic of this guide, is a non-negotiable prerequisite for any meaningful biological or chemical investigation. It is the foundational step that ensures reproducibility, validates biological findings, and is mandated by regulatory bodies in drug development.

This guide eschews a rigid, checklist-style approach. Instead, it presents a logical, synergistic workflow for the complete structure elucidation of **5-(3,4-Dimethoxyphenyl)picolinic acid**. We will proceed from foundational mass and compositional analysis to the intricate mapping of the molecular framework and, finally, to the definitive three-dimensional confirmation. Each step is designed not merely to be a procedural instruction but to be a self-validating component of a larger, cohesive analytical narrative.

Chapter 1: Foundational Analysis – Molecular Formula and Mass Verification

Before delving into complex spectroscopic analyses, the fundamental identity of the molecule—its elemental composition and molecular weight—must be confirmed. The proposed structure of **5-(3,4-Dimethoxyphenyl)picolinic acid** dictates a molecular formula of $C_{14}H_{13}NO_4$ and a corresponding monoisotopic mass of 259.0845 g/mol .

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the initial and most critical step to confirm the molecular formula. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition from a list of possibilities. This technique provides a high degree of confidence in the molecular formula before proceeding to more detailed structural analysis.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

- **Sample Preparation:** Prepare a dilute solution of the analyte (approx. 10-50 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation ($[M+H]^+$).
- **Instrument Setup:** Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.
- **Data Acquisition:** Infuse the sample directly into the ESI source. Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
- **Data Analysis:** Identify the peak corresponding to $[M+H]^+$. The measured m/z value should be compared to the theoretical exact mass of $C_{14}H_{14}NO_4^+$ (260.0917). The mass error should ideally be below 5 ppm.

Expected Data & Interpretation: The primary objective is to observe a prominent ion at $m/z \approx 260.0917$. Confirmation of this mass with low ppm error validates the molecular formula $C_{14}H_{13}NO_4$. Additionally, tandem MS (MS/MS) can be performed to induce fragmentation, providing preliminary structural insights. Aromatic carboxylic acids often exhibit characteristic

losses of neutral molecules like H₂O and CO₂, as well as radicals such as •OH and •COOH.[3]
[4]

Expected Fragment	Formula of Lost Neutral/Radical	Theoretical m/z of Fragment	Structural Implication
[M+H - H ₂ O] ⁺	H ₂ O	242.0811	Loss from carboxylic acid group
[M+H - CO] ⁺	CO	232.0968	Decarbonylation
[M+H - CH ₃ •] ⁺	•CH ₃	245.0655	Loss of a methyl radical from a methoxy group
[M+H - COOH•] ⁺	•COOH	215.0964	Loss of the carboxylic acid radical

Chapter 2: Mapping the Skeleton – The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For **5-(3,4-Dimethoxyphenyl)picolinic acid**, a suite of 1D and 2D NMR experiments is required to unambiguously assign every proton and carbon signal and confirm the connectivity between the two aromatic rings.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

Causality: ¹H NMR provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). ¹³C NMR reveals the number of chemically distinct carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). DMSO- d_6 is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
- **1H NMR Acquisition:** Acquire a standard proton spectrum. The acidic proton of the carboxylic acid is expected to be broad and may exchange with residual water in the solvent; adding a drop of D_2O will cause this signal to disappear, confirming its identity.[5]
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH , CH_2 , and CH_3 carbons.

Predicted NMR Data: The structure contains 10 unique proton environments and 14 unique carbon environments.

1H NMR Prediction	Approx. δ (ppm)	Multiplicity	Integration	Assignment
H-a	13.0 - 14.0	broad s	1H	COOH
H-b	~8.9	d	1H	Pyridine Ring
H-c	~8.2	dd	1H	Pyridine Ring
H-d	~7.9	d	1H	Pyridine Ring
H-e	~7.3	d	1H	Phenyl Ring
H-f	~7.2	dd	1H	Phenyl Ring
H-g	~7.0	d	1H	Phenyl Ring
H-h	~3.9	s	3H	OCH_3
H-i	~3.85	s	3H	OCH_3

¹³ C NMR Prediction	Approx. δ (ppm)	Assignment
C-1	~166	C=O (acid)
C-2 to C-14	110 - 160	11x Aromatic C (Pyridine & Phenyl)
C-15, C-16	55 - 56	2x OCH ₃

Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC

Causality: While 1D NMR suggests the pieces of the puzzle, 2D NMR puts them together. COSY identifies neighboring protons. HSQC links each proton directly to the carbon it is attached to. HMBC is the most critical experiment for this molecule, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to build the molecular framework across non-protonated carbons and between the two aromatic rings.^[6]

Key HMBC Correlations for Structural Confirmation:

- **Connecting the Rings:** The most crucial correlation will be from the protons on one ring to the carbons of the other ring across the C-C single bond that links them. For example, protons H-e and H-f on the phenyl ring should show a correlation to the carbon at position 5 of the pyridine ring.
- **Assigning Methoxy Groups:** The methoxy protons (H-h, H-i) will show correlations to their respective attachment points on the phenyl ring (carbons at positions 3' and 4'), confirming their locations.
- **Confirming Carboxylic Acid Position:** Protons on the pyridine ring adjacent to the carboxylic acid group (e.g., H-d) should show a correlation to the carbonyl carbon (C-1).

Chapter 3: Functional Group Identification via Vibrational Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.

Causality: While NMR and MS build the molecular skeleton, IR spectroscopy provides orthogonal confirmation of the key functional components—the carboxylic acid, the aromatic rings, and the ether linkages—validating the assignments made from other techniques.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Collect a background spectrum of the empty ATR crystal. Then, press the sample firmly against the crystal using the pressure clamp and collect the sample spectrum.
- **Data Analysis:** The resulting spectrum of transmittance or absorbance vs. wavenumber (cm^{-1}) is analyzed for characteristic absorption bands.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
2500-3300 (very broad)	O-H stretch	Carboxylic Acid
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Methoxy (-OCH ₃)
~1710 (strong, sharp)	C=O stretch	Carboxylic Acid
1610-1450	C=C & C=N stretch	Aromatic Rings (Pyridine, Phenyl)[7]
1260-1200 & 1050-1020	C-O stretch	Aryl Ether (Methoxy)

Chapter 4: The Definitive Proof – Single Crystal X-ray Crystallography

While the combination of MS, NMR, and IR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for structure determination.[8] It provides a precise three-dimensional map of electron density within a single crystal, allowing for the direct visualization of atomic positions, bond lengths, and bond angles.[9][10]

Causality: This technique moves beyond inferring connectivity to directly observing it. It provides the ultimate, unambiguous proof of the molecular structure, resolving any potential isomeric confusion and revealing conformational details in the solid state.

Experimental Workflow: The primary challenge of this technique is often not the data analysis but obtaining a high-quality single crystal suitable for diffraction.[8][11]

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Data Output: The final output is a refined 3D structural model, often presented as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which visually confirms the atom-to-atom connectivity and provides precise geometric data (bond lengths, angles). This data serves as the ultimate validation for all other spectroscopic interpretations.

Chapter 5: A Unified Conclusion – The Self-Validating Analytical Framework

The structure elucidation of **5-(3,4-Dimethoxyphenyl)picolinic acid** is not a linear process but a synergistic one. The proposed workflow creates a self-validating system where each piece of data corroborates the others.

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HRMS establishes the elemental formula. FTIR confirms the presence of the expected functional groups consistent with that formula. NMR spectroscopy then meticulously assembles the atomic framework, piece by piece, using 2D correlation experiments to bridge the phenyl and pyridine moieties. Finally, X-ray crystallography provides the ultimate, unequivocal visual confirmation of this assembled structure. Only through the convergence of these orthogonal techniques can the structure of **5-(3,4-Dimethoxyphenyl)picolinic acid** be considered fully and authoritatively elucidated.

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